molecular formula C19H13ClF3N3OS B2762899 N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(pyrimidin-2-ylsulfanyl)methyl]benzamide CAS No. 830338-16-4

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(pyrimidin-2-ylsulfanyl)methyl]benzamide

Número de catálogo: B2762899
Número CAS: 830338-16-4
Peso molecular: 423.84
Clave InChI: BSMDTCMGLJFPPD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(pyrimidin-2-ylsulfanyl)methyl]benzamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Aplicaciones Científicas De Investigación

NF-kappaB and AP-1 Inhibition

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[(pyrimidin-2-ylsulfanyl)methyl]benzamide is studied for its inhibition properties on NF-kappaB and AP-1 transcription factors. This compound has undergone structural modifications to improve oral bioavailability, with particular attention to the substitution at different positions of the pyrimidine ring. The critical role of the carboxamide group at the 5-position for activity has been emphasized, with specific substitutions maintaining the compound's inhibitory properties (Palanki et al., 2000).

Electrophoretic Separation in Drug Analysis

The compound has applications in nonaqueous capillary electrophoretic separation, particularly in the analysis of imatinib mesylate and related substances. It has been used to understand the influential factors affecting separation in drug quality control (Ye et al., 2012).

Histone Deacetylase Inhibition

In the field of oncology, a similar compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), has been identified as an orally active histone deacetylase (HDAC) inhibitor. This compound shows potential as an anticancer drug, having exhibited significant antitumor activity in vivo (Zhou et al., 2008).

Potassium Channel Opening for Epilepsy Treatment

Research has been conducted on N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, which include compounds with a similar structure. These compounds have shown activity in rodent models of epilepsy and pain, highlighting their potential therapeutic applications (Amato et al., 2011).

Metabolism in Antineoplastic Treatment

The metabolism of flumatinib, a structurally related antineoplastic tyrosine kinase inhibitor, has been studied in chronic myelogenous leukemia patients. This research is crucial for understanding the metabolic pathways and potential interactions of similar compounds in humans (Gong et al., 2010).

Mitochondrial Reductive Function Evaluation

Studies have also focused on the synthesis and evaluation of compounds derived from aminocyanopyrazoles for their toxicity and mitochondrial reductive function. This research is important for understanding the cellular impact of these compounds (Bellili et al., 2022).

Synthesis and Characterization in Materials Science

In the field of materials science, the synthesis and characterization of polymers and polyimides based on similar benzamide compounds have been explored. These studies contribute to the development of new materials with specific properties like solubility and thermal stability (Yang & Lin, 1994; 1995).

Propiedades

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(pyrimidin-2-ylsulfanylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N3OS/c20-15-7-6-14(19(21,22)23)10-16(15)26-17(27)13-4-2-12(3-5-13)11-28-18-24-8-1-9-25-18/h1-10H,11H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMDTCMGLJFPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)SCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.